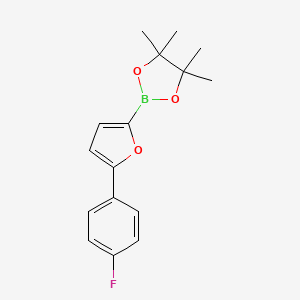

2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

概要

説明

2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H18BFO3 and its molecular weight is 288.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound contains a furan ring, which is a common motif in many biologically active compounds . The presence of the fluorophenyl group might also suggest potential interactions with certain protein targets, but without specific studies, it’s hard to predict the exact targets.

Biochemical Pathways

Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Furan derivatives have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

生化学分析

Biochemical Properties

2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pinacol boronic esters, which are valuable building blocks in organic synthesis . The nature of these interactions often involves the formation of stable complexes that can facilitate or inhibit specific biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the hydromethylation of alkenes, a process that can alter cellular metabolic pathways . These changes can lead to variations in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with pinacol boronic esters can influence the hydromethylation of alkenes, a key metabolic process . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

生物活性

The compound 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves a reaction between 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The product crystallizes as orange crystals with a melting point of 225–226 °C and exhibits a yield of approximately 64% .

The crystal structure reveals a planar arrangement of the furan and phenyl groups, which may influence its interaction with biological targets. The dihedral angles between the various rings suggest that the compound maintains a specific conformation conducive to biological activity .

Anticancer Properties

Recent studies have indicated that compounds containing furan and fluorophenyl moieties exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is often linked to the modulation of key signaling pathways such as COX-2 expression, which is implicated in tumorigenesis .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains. The presence of the fluorine atom in the phenyl group enhances lipophilicity, potentially improving membrane penetration and increasing antimicrobial efficacy .

Enzyme Inhibition

Enzymatic studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been noted to inhibit nitric oxide synthase (nNOS), which plays a critical role in neurovascular function and inflammation . This inhibition could have therapeutic implications in conditions characterized by excessive nitric oxide production.

Study 1: Anticancer Efficacy

A study published in 2023 explored the anticancer effects of various boron-containing compounds including our target compound. The results indicated that at low micromolar concentrations, the compound significantly reduced cell viability in colorectal cancer cells through apoptosis induction .

Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H20BNO2F |

| Melting Point | 225–226 °C |

| Synthesis Yield | 64% |

| Anticancer Activity | IC50 = Low micromolar range |

| Antimicrobial Activity | MIC = 50 µg/mL for S. aureus and E. coli |

| Enzyme Target | nNOS (inhibitory activity observed) |

科学的研究の応用

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in cross-coupling reactions. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

| Reaction Type | Role of Compound | Reference |

|---|---|---|

| Suzuki-Miyaura | Acts as a boron source for coupling with aryl halides | |

| Functionalization | Enables the introduction of functional groups into organic frameworks |

Material Science

In material science, the compound has been explored for its potential in developing new materials with enhanced properties. Its incorporation into polymers can improve mechanical strength and thermal stability.

| Material Type | Application | Reference |

|---|---|---|

| Polymers | Enhances thermal stability and mechanical properties | |

| Coatings | Used in protective coatings due to chemical inertness |

Pharmaceutical Chemistry

The compound's unique structure makes it a candidate for drug development. Its derivatives have shown potential antimicrobial and antifungal activities.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Exhibited significant activity against bacterial strains | |

| Antifungal | Effective against various fungal pathogens |

Synthesis and Characterization

A study focused on synthesizing derivatives of the compound demonstrated its utility in creating novel antifungal agents. The derivatives were tested against common fungal pathogens, showing promising results that warrant further investigation.

Application in Drug Formulation

Research has indicated that formulations containing this compound can enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable addition to pharmaceutical formulations.

化学反応の分析

Cross-Coupling Reactions

This compound serves as a key intermediate in Suzuki–Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds.

Key Findings :

-

The boronic ester moiety facilitates transmetalation with palladium catalysts, enabling regioselective coupling with aryl halides or triflates .

-

Steric effects from the tetramethyl dioxaborolane group improve selectivity in coupling reactions .

-

Photochemical methods using carbon dot (B-CDots) catalysts offer a metal-free alternative for functionalization .

Hydrogenation

The furan ring undergoes catalytic hydrogenation under mild conditions:

| Catalyst | Solvent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|---|

| Pd/C (10 wt%) | EtOH | H₂ (1 atm), 25°C, 6 h | Tetrahydrofuran derivative with boronate | 92% |

Mechanistic Insight :

Hydrogenation proceeds via π-orbital interactions between the furan ring and the catalyst surface, retaining the boronate functionality .

Oxidation

The compound reacts with KMnO₄ or CrO₃ to form ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| KMnO₄ | H₂O, 60°C, 12 h | 5-(4-Fluorophenyl)furan-2-one | 78% |

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenyl group participates in NAS with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| NH₃ (gas) | CuI, DMF, 120°C, 24 h | 5-(4-Aminophenyl)furan-2-yl boronate | 63% | |

| NaSH | EtOH, reflux, 8 h | 5-(4-Mercaptophenyl)furan-2-yl boronate | 55% |

Limitations :

Boronate Stability

-

The dioxaborolane ring remains intact under acidic (pH > 3) and basic (pH < 10) conditions .

-

Decomposition occurs in strongly oxidizing environments (e.g., HNO₃), releasing boric acid .

Reaction Pathways in Cross-Coupling

特性

IUPAC Name |

2-[5-(4-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-10-9-13(19-14)11-5-7-12(18)8-6-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAVSJFNMDHTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。